molecular formula C14H11ClO4S B6409335 MFCD18322300 CAS No. 1262005-30-0

MFCD18322300

Cat. No.: B6409335
CAS No.: 1262005-30-0
M. Wt: 310.8 g/mol
InChI Key: YRJCSFXGLPCSDG-UHFFFAOYSA-N
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Description

This article focuses on four compounds with documented MDL identifiers and distinct chemical profiles, enabling a detailed comparison of molecular properties, synthesis methodologies, and hazards. These compounds include:

  • MFCD28167899 (CAS 1022150-11-3): A nitrogen- and oxygen-rich heterocyclic compound .
  • MFCD11044885 (CAS 918538-05-3): A chlorinated triazine derivative .
  • MFCD13195646 (CAS 1046861-20-4): A boron-containing aromatic compound .
  • MFCD00003330 (CAS 1761-61-1): A brominated benzoic acid derivative .

These compounds were selected based on their structural diversity and relevance to industrial or pharmaceutical applications.

Properties

IUPAC Name

2-chloro-6-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4S/c1-20(18,19)10-7-5-9(6-8-10)11-3-2-4-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJCSFXGLPCSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691664
Record name 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-30-0
Record name 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18322300” involves specific reaction conditions and reagents. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .

Industrial Production Methods: The industrial production of “this compound” leverages its crystal form, which facilitates easy preparation and storage. The process is designed to be efficient and scalable, making it feasible for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: “MFCD18322300” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions:

Major Products Formed: The reactions of “this compound” result in the formation of quaternary ammonium cations, amine N-oxides, and other significant structures .

Scientific Research Applications

“MFCD18322300” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of “MFCD18322300” involves its interaction with specific molecular targets and pathways. It exerts its effects through the modulation of chemical reactions and interactions at the molecular level. The compound’s unique structure allows it to participate in various biochemical processes, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Molecular and Structural Properties

Table 1: Molecular Characteristics

Compound (MDL) Molecular Formula Molecular Weight Key Functional Groups Aromatic Rings
MFCD28167899 C₂₇H₃₀N₆O₃ 486.57 Amine, Ether, Heterocycle 3
MFCD11044885 C₆H₃Cl₂N₃ 188.01 Chloro, Triazine 1
MFCD13195646 C₆H₅BBrClO₂ 235.27 Boron, Bromo, Chloro 1
MFCD00003330 C₇H₅BrO₂ 201.02 Bromo, Carboxylic Acid 1

Key Observations :

  • MFCD28167899 is the largest molecule, with a complex heterocyclic backbone suited for drug discovery or material science.
  • MFCD11044885 and MFCD13195646 feature halogen atoms (Cl, Br), enhancing reactivity in cross-coupling reactions.
  • MFCD00003330 combines bromine with a carboxylic acid group, enabling use as a synthetic intermediate.

Key Observations :

  • MFCD13195646 employs a palladium catalyst for Suzuki-Miyaura coupling, typical of boron-containing compounds .
  • MFCD00003330 achieves near-quantitative yield using a recyclable A-FGO catalyst, aligning with green chemistry principles .
  • Halogenated compounds (MFCD11044885 , MFCD13195646 ) often require polar aprotic solvents like DMF or THF for optimal reactivity.

Physicochemical and Hazard Profiles

Key Observations :

  • MFCD11044885 poses the highest hazard risk due to skin/eye irritancy .
  • MFCD00003330 exhibits the highest solubility (0.687 mg/mL), advantageous for aqueous-phase reactions .

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